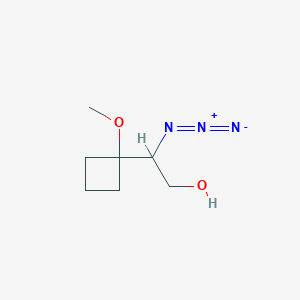![molecular formula C7H6FNO B2403574 5-フルオロ-2,3-ジヒドロフロ[2,3-b]ピリジン CAS No. 1356542-41-0](/img/structure/B2403574.png)
5-フルオロ-2,3-ジヒドロフロ[2,3-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is a fluorinated heterocyclic compound that belongs to the class of fused heterocycles
科学的研究の応用
Chemistry: In chemistry, 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology: This compound has shown promise in biological research, particularly in the study of nicotinic receptors. It serves as a synthetic agonist, aiding in the understanding of receptor-ligand interactions and the development of new therapeutic agents.
Medicine: In the medical field, derivatives of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine are being explored for their potential use in treating neurological disorders, such as Alzheimer's disease. Its ability to interact with specific receptors makes it a candidate for drug development.
Industry: The compound's unique properties make it valuable in the development of new materials and industrial processes. Its derivatives can be used in the creation of advanced polymers and coatings with enhanced properties.
作用機序
Target of Action
The primary target of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .
Mode of Action
It’s known that the compound is part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . This suggests that the compound may interact with its targets by binding to them and modulating their activity.
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine involve the NF-κB and MAPK signals in the innate immune response . These pathways play crucial roles in the regulation of immune responses, inflammation, and cell survival. The modulation of these pathways by the compound can lead to downstream effects that influence the body’s immune response and inflammation levels.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in the chemicalbook . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine’s action are likely related to its role as an IRAK4 inhibitor . By inhibiting IRAK4, the compound can modulate the NF-κB and MAPK signaling pathways, potentially leading to reduced inflammation and immune response.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride. This process involves the opening of the pyrrole ring, followed by double reduction and tandem closure of furan and pyridine rings.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing production time.
化学反応の分析
Types of Reactions: 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
類似化合物との比較
2,3-Dihydrofuro[2,3-b]pyridine: The non-fluorinated analog, which shares a similar structure but lacks the fluorine atom.
Phantasmidine: A naturally occurring nicotinic receptor agonist that contains the 2,3-dihydrofuro[2,3-b]pyridine moiety.
Ramelteon: A pharmaceutical compound that includes a dihydrofuropyridine motif and acts as a melatonin receptor ligand.
Uniqueness: 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorination enhances its binding affinity and selectivity towards specific receptors, making it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
5-fluoro-2,3-dihydrofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-3-5-1-2-10-7(5)9-4-6/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJWYWHQUXAICD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
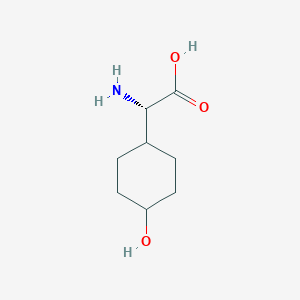

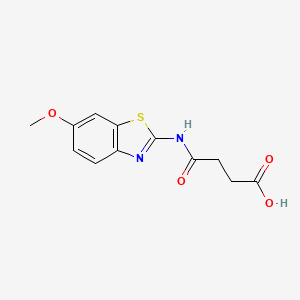
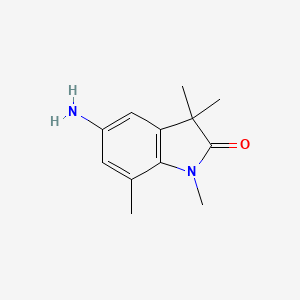
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2403503.png)
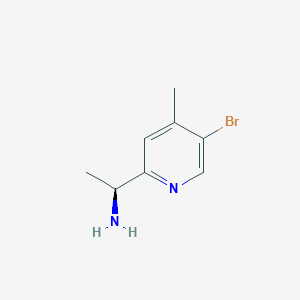
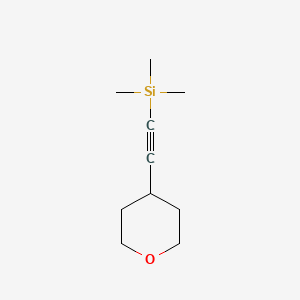
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
